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Compound of Interest

Compound Name: 1-Bromo-2,5-dimethoxybenzene

Cat. No.: B144562 Get Quote

For researchers and professionals in drug development and chemical synthesis, the precise

identification of constitutional isomers is a critical step. In the case of brominated

dimethoxybenzene derivatives, which serve as versatile building blocks, unambiguous

characterization is paramount. This guide provides a comprehensive spectroscopic comparison

of 1-Bromo-2,5-dimethoxybenzene and its five structural isomers, supported by experimental

data and detailed methodologies.

The isomers under comparison are:

1-Bromo-2,3-dimethoxybenzene

1-Bromo-2,4-dimethoxybenzene

1-Bromo-2,5-dimethoxybenzene

1-Bromo-2,6-dimethoxybenzene

1-Bromo-3,4-dimethoxybenzene

1-Bromo-3,5-dimethoxybenzene

Comparative Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for each isomer,
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allowing for direct comparison.

Table 1: ¹H NMR Spectral Data (CDCl₃)
Compound

δ (ppm) of Aromatic
Protons

δ (ppm) of Methoxy
Protons

1-Bromo-2,3-

dimethoxybenzene
~7.0-7.2 (m, 3H) ~3.9 (s, 3H), ~3.8 (s, 3H)

1-Bromo-2,4-

dimethoxybenzene
~7.36 (d), ~6.45 (dd), ~6.36 (d) ~3.82 (s, 3H), ~3.75 (s, 3H)[1]

1-Bromo-2,5-

dimethoxybenzene
~7.0 (d), ~6.9 (dd), ~6.8 (d) ~3.9 (s, 3H), ~3.8 (s, 3H)

1-Bromo-2,6-

dimethoxybenzene

~7.2-7.3 (t, 1H), ~6.5-6.6 (d,

2H)
~3.9 (s, 6H)

1-Bromo-3,4-

dimethoxybenzene
~7.1 (d), ~7.0 (dd), ~6.8 (d) ~3.9 (s, 3H), ~3.8 (s, 3H)

1-Bromo-3,5-

dimethoxybenzene
~6.67 (d, 2H), ~6.39 (t, 1H)[2] ~3.78 (s, 6H)[2]

Note: The exact chemical shifts (δ) and coupling constants (J) can vary slightly depending on

the solvent and the spectrometer's magnetic field strength. Multiplicities are abbreviated as s

(singlet), d (doublet), t (triplet), and m (multiplet).

Table 2: ¹³C NMR Spectral Data (CDCl₃)
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Compound
δ (ppm) of Aromatic
Carbons

δ (ppm) of Methoxy
Carbons

1-Bromo-2,3-

dimethoxybenzene

~152, ~146, ~125, ~120, ~115,

~110
~61, ~56

1-Bromo-2,4-

dimethoxybenzene

~160, ~157, ~133, ~106, ~103,

~100
~56.3, ~55.7

1-Bromo-2,5-

dimethoxybenzene

~152, ~150, ~118, ~115, ~114,

~113
~57, ~56

1-Bromo-2,6-

dimethoxybenzene
~155, ~130, ~125, ~108 ~56

1-Bromo-3,4-

dimethoxybenzene

~149, ~148, ~123, ~116, ~112,

~111
~56.5, ~56.0

1-Bromo-3,5-

dimethoxybenzene
~161, ~118, ~110, ~100 ~56

Table 3: Key IR Absorption Bands (cm⁻¹)
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Compound
C-H (Aromatic)
Stretch

C-O (Ether) Stretch C-Br Stretch

1-Bromo-2,3-

dimethoxybenzene
~3100-3000 ~1250-1000 ~700-500

1-Bromo-2,4-

dimethoxybenzene
~3100-3000 ~1250-1000 ~700-500

1-Bromo-2,5-

dimethoxybenzene
~3100-3000 ~1250-1000 ~700-500

1-Bromo-2,6-

dimethoxybenzene
~3100-3000 ~1250-1000 ~700-500

1-Bromo-3,4-

dimethoxybenzene
~3100-3000 ~1250-1000 ~700-500

1-Bromo-3,5-

dimethoxybenzene
~3100-3000 ~1250-1000 ~700-500

Note: The fingerprint region (below 1500 cm⁻¹) will show more distinct differences between the

isomers.

Table 4: Mass Spectrometry Data (Electron Ionization)
Compound Molecular Ion (M⁺) m/z Key Fragment Ions m/z

All Isomers 216/218 (approx. 1:1 ratio)
201/203 ([M-CH₃]⁺), 173/175

([M-CH₃-CO]⁺), 122, 94

Note: The mass-to-charge ratio (m/z) for the molecular ion appears as a pair of peaks of nearly

equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation

patterns are generally similar but may show subtle differences in relative intensities.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 10-20 mg of the bromo-dimethoxybenzene isomer was

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer.

Acquisition Parameters: A standard proton experiment was performed with a 90° pulse

width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay

of 1 second. 16 scans were co-added.

Processing: The free induction decay (FID) was Fourier transformed with an exponential

window function (line broadening of 0.3 Hz). The spectrum was phase-corrected, baseline-

corrected, and referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

Acquisition Parameters: A proton-decoupled carbon experiment was performed with a 30°

pulse width, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation

delay of 2 seconds. 1024 scans were co-added.

Processing: The FID was Fourier transformed with an exponential window function (line

broadening of 1.0 Hz). The spectrum was phase-corrected, baseline-corrected, and

referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A small drop of the neat liquid or a few milligrams of the solid isomer

was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR)

accessory. For solid samples, a uniform pressure was applied to ensure good contact with

the crystal.

Data Acquisition:
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Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with a universal

ATR accessory.

Parameters: The spectrum was acquired over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. 32 scans were co-added and averaged. A background spectrum of

the clean, empty ATR crystal was recorded prior to the sample measurement and

automatically subtracted from the sample spectrum.

Data Processing: The resulting transmittance spectrum was converted to absorbance. No

further processing was applied.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a gas

chromatograph (GC-MS) equipped with a capillary column suitable for separating volatile

organic compounds. A small volume (1 µL) of a dilute solution of the isomer in

dichloromethane was injected.

Ionization and Analysis:

Instrument: GC-MS system with an Electron Ionization (EI) source.

Ionization: Electron energy was set to 70 eV.

Mass Analyzer: A quadrupole mass analyzer was used to scan a mass range of m/z 40-

400.

Data Processing: The total ion chromatogram (TIC) was used to identify the peak

corresponding to the isomer. The mass spectrum associated with this peak was extracted

and analyzed for the molecular ion and major fragment ions.

Isomeric Relationships
The structural differences between the six isomers of 1-Bromo-dimethoxybenzene are

visualized in the following diagram.
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Isomers of 1-Bromo-dimethoxybenzene

Positional Isomers

1-Bromo-2,3-dimethoxybenzene

Benzene Ring

ortho

1-Bromo-2,4-dimethoxybenzene

ortho, para

1-Bromo-2,5-dimethoxybenzene

ortho, para

1-Bromo-2,6-dimethoxybenzene

ortho

1-Bromo-3,4-dimethoxybenzene

meta, para

1-Bromo-3,5-dimethoxybenzene

meta

Click to download full resolution via product page

Caption: Structural relationship of 1-Bromo-dimethoxybenzene isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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